molecular formula C21H19N3O3 B4076717 2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide

2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide

Cat. No.: B4076717
M. Wt: 361.4 g/mol
InChI Key: LBMYXUNZDZTABK-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide is an organic compound characterized by the presence of nitro, phenylamino, and propanamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-aminodiphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Phenoxide anions, organic solvents like dichloromethane.

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed

    Reduction: Formation of 2-(4-aminophenyl)-N-[4-(phenylamino)phenyl]propanamide.

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(4-anilinophenyl)-2-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-15(16-7-13-20(14-8-16)24(26)27)21(25)23-19-11-9-18(10-12-19)22-17-5-3-2-4-6-17/h2-15,22H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMYXUNZDZTABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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